(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide
Description
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide is a chiral peptidomimetic compound featuring a propionamide backbone linked to a 6-chloro-pyridin-3-ylmethyl group. The stereochemistry at the amino acid residue (S-configuration) and the chloro-substituted pyridine moiety are critical for its molecular interactions.
The compound’s synthesis and characterization likely leverage crystallographic tools such as SHELX for structure determination and Mercury CSD for visualizing intermolecular interactions . Its pyridine ring and amide functionality make it a candidate for studying substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDLTCSQIZPCQQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide typically involves the reaction of 6-chloro-3-pyridinemethanol with (S)-2-amino-propionamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include dichloromethane or ethanol, and catalysts such as triethylamine may be employed to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The chlorinated pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Scientific Research Applications
Pharmacological Applications
1.1 TRPV1 Antagonism
One of the primary applications of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide is its role as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain sensation, and antagonists of this receptor are being explored for their analgesic properties.
- Binding Affinity: Research indicates that compounds similar to this compound exhibit high binding affinity for TRPV1, with some derivatives achieving values as low as 0.2 nM, indicating potent antagonistic activity against capsaicin-induced activation .
- Analgesic Efficacy: In vivo studies have demonstrated that these compounds can significantly reduce pain in neuropathic models. For instance, one study reported an effective dose (ED50) of 0.9 mg/kg in rat models, showcasing superior analgesic effects compared to other reference compounds .
Table 1: TRPV1 Antagonist Potency Comparison
| Compound | Binding Affinity (nM) | ED50 (mg/kg) |
|---|---|---|
| (S)-Compound A | 0.2 | 0.9 |
| (R)-Compound B | 6.0 | 3.5 |
| Reference C | 0.5 | 1.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various derivatives of this compound have provided insights into how modifications affect biological activity.
- Hydrophobic Interactions: The presence of specific hydrophobic groups has been shown to enhance binding affinity and antagonistic potency. For example, the addition of a piperidine moiety significantly improved the interaction with the TRPV1 receptor, leading to enhanced analgesic properties .
- Stereospecificity: It has been observed that the (S)-isomer of these compounds tends to exhibit greater potency than its (R)-counterparts, emphasizing the importance of stereochemistry in drug design .
Table 2: SAR Insights on Derivatives
| Modification | Binding Affinity (nM) | Activity Level |
|---|---|---|
| No Modification | 5.0 | Low |
| +4-Methylpiperidine | 0.2 | High |
| +Cyclohexyl Group | 4.5 | Moderate |
Case Studies
3.1 Neuropathic Pain Model
A notable case study involved testing the efficacy of this compound in a rat model of neuropathic pain. The study demonstrated that administration of the compound resulted in significant pain relief without notable side effects such as sedation or motor impairment, which are common with traditional analgesics .
3.2 Capsaicin-Induced Hypothermia
In another study, the compound was evaluated for its ability to counteract capsaicin-induced hypothermia in mice, further supporting its potential as a therapeutic agent for pain management through TRPV1 modulation .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Chiral (S)-2-aminopropionamide backbone: Ensures stereospecific interactions.
- 6-Chloro-pyridin-3-ylmethyl group : Introduces electron-withdrawing effects and steric bulk.
Comparisons with analogs (Table 1) reveal how substituent variations influence molecular properties:
Table 1: Structural Comparison of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide and Analogs
Key Observations:
Electron-Withdrawing Groups : The 6-chloro-pyridine group in the target compound may enhance polarity and hydrogen-bonding capacity compared to 3-fluoro or 3-nitrobenzyl analogs. This could influence solubility and target binding .
N-Methylation : The N-methyl group in the 3-nitrobenzyl analog may alter conformational flexibility and enzymatic resistance .
Crystallographic and Conformational Insights
Crystallographic data from the Cambridge Structural Database (CSD) and tools like SHELX and Mercury CSD enable detailed comparisons:
- Pyridine vs. Benzyl Rings : The 6-chloro-pyridine ring likely adopts a planar conformation, facilitating π-π stacking in crystal lattices or enzyme active sites. In contrast, benzyl derivatives (e.g., 3-fluoro-benzyl) may exhibit varied torsion angles due to substituent steric effects.
- Amide Bond Geometry: The (S)-configuration ensures consistent spatial orientation of the amino group, critical for chiral recognition in biological systems.
Biological Activity
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article will explore its structural characteristics, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C12H16ClN3O and a molar mass of approximately 253.73 g/mol. Its unique structure includes a chloro-substituted pyridine moiety, which enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy. The following table summarizes the structural features of this compound compared to related analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chloro-pyridine, amino group | Potential enzyme inhibitor |
| N-(6-bromo-pyridin-3-ylmethyl)-propionamide | Bromine substitution | Different biological activity |
| N-(6-fluoro-pyridin-3-ylmethyl)-propionamide | Fluorine substitution | Variations in pharmacokinetics |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various physiological processes. For instance, preliminary studies suggest its potential role as an activator for glucose kinases, indicating a possible application in metabolic regulation and diabetes treatment.
Biological Activity and Therapeutic Applications
- Antimicrobial Activity : Some studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacteria. For example, derivatives have shown effectiveness with minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus .
- Analgesic Properties : In vivo studies have demonstrated that related compounds exhibit significant analgesic activity in neuropathic pain models. For instance, one analog was shown to have an effective dose (ED50) of 0.9 mg/kg, highlighting the potential for pain management applications .
- Cancer Research : The compound's structural features may also contribute to its efficacy against cancer cell lines. Research has indicated that pyridyl derivatives can demonstrate cytotoxic activities against leukemia cell lines with IC50 values ranging from 1.54 to 2.69 µM .
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of a compound closely related to this compound in a rat model of neuropathic pain. The results showed that the compound provided significant pain relief without notable side effects, suggesting its therapeutic potential in managing chronic pain conditions .
Case Study 2: Antimicrobial Efficacy
In another investigation, various derivatives were tested for antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated promising antibacterial properties, with some compounds achieving MIC values below 0.5 mg/mL, making them candidates for further development as antimicrobial agents .
Q & A
Q. What synthetic routes are available for (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves substitution reactions under alkaline conditions, similar to the synthesis of related pyridine derivatives. For example, 3-chloro-4-fluoronitrobenzene can react with pyridinemethanol analogs to form intermediates, followed by reduction (e.g., using iron powder under acidic conditions) and condensation with cyanoacetic acid or propionamide precursors . Key optimizations include:
- Alkaline pH control (pH 9–11) to minimize side reactions.
- Catalyst selection (e.g., Pd/C for hydrogenation) to improve yield.
- Temperature gradients (e.g., 60–80°C for condensation steps) to balance reaction rate and product stability.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry (S-configuration) and confirm substituent positions on the pyridine ring. For instance, coupling constants in ¹H NMR distinguish axial/equatorial protons in chiral centers .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and NH₂ bending modes (~1550 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity and detect degradation products .
Q. How can the compound’s solubility and stability be evaluated for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis absorbance at 280 nm .
- Stability Studies : Incubate at 25°C and 37°C for 24–72 hours, monitoring degradation via LC-MS. For hydrolytically sensitive groups (e.g., amides), use low-temperature storage (-20°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodological Answer :
- X-Ray Crystallography : Use SHELXL for structure refinement, leveraging high-resolution data (≤1.0 Å) to model chiral centers and hydrogen-bonding networks .
- Mercury CSD Analysis : Compare the compound’s packing motifs (e.g., π-π stacking of pyridine rings) with analogous structures in the Cambridge Structural Database (CSD) to validate geometry .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Test activity in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out cell-specific effects.
- Binding Assay Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target affinity, ensuring buffer conditions (e.g., ionic strength) match physiological settings .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to reconcile discrepancies in IC₅₀ values, accounting for assay variability .
Q. How does the chiral (S)-configuration influence pharmacological interactions?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model enantiomer-specific binding to targets (e.g., enzymes with stereosensitive active sites).
- Enantiomeric Purity Assays : Employ chiral HPLC (e.g., Chiralpak AD-H column) to quantify (S)- vs. (R)-forms and correlate with activity .
Q. What computational methods predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to assess cytochrome P450 interactions and potential hepatotoxicity.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with BioTransformer 3.0, validated by in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
